molecular formula C17H16F2N4O2 B2983285 4-[3-(2-Fluorophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one CAS No. 2319726-94-6

4-[3-(2-Fluorophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one

Cat. No.: B2983285
CAS No.: 2319726-94-6
M. Wt: 346.338
InChI Key: WVRFRAUUOIILQE-UHFFFAOYSA-N
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Description

4-[3-(2-Fluorophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a synthetic small molecule with a molecular formula of C17H16F2N4O2 and a molecular weight of 346.33 g/mol . This compound features a complex structure that incorporates a piperazin-2-one core, a distinguishing feature from simple piperazines, which is further substituted with a 5-fluoropyrimidinyl group and a 3-(2-fluorophenyl)propanoyl moiety . The presence of both fluorine atoms and multiple nitrogen-containing heterocycles makes it a valuable intermediate for medicinal chemistry and drug discovery research. While the specific biological target and detailed pharmacological profile of this exact compound are not yet widely reported in the literature, its structural components are associated with significant research potential. The piperazine and fluoropyrimidine scaffolds are privileged structures in pharmaceutical development, found in compounds investigated for a range of activities. For instance, molecules containing a fluorophenyl-piperazine group have been studied as inhibitors of human equilibrative nucleoside transporters (ENTs), which are targets in oncology and cardiovascular disease research . Furthermore, the 1-(pyrimidin-2-yl)piperazine motif is a key feature in compounds that have been explored as potential atypical antipsychotic agents and as dipeptidyl peptidase IV (DPP-4) inhibitors for the management of type 2 diabetes . This compound serves as a sophisticated building block for researchers designing and synthesizing novel bioactive molecules for high-throughput screening and structure-activity relationship (SAR) studies. For Research Use Only . This product is intended for laboratory research purposes and is not to be used for the diagnosis, treatment, or prevention of disease in humans or animals.

Properties

IUPAC Name

4-[3-(2-fluorophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N4O2/c18-13-9-20-17(21-10-13)23-8-7-22(11-16(23)25)15(24)6-5-12-3-1-2-4-14(12)19/h1-4,9-10H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRFRAUUOIILQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)CCC2=CC=CC=C2F)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-Fluorophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Propanoyl Intermediate: This step involves the acylation of 2-fluorophenyl with propanoyl chloride in the presence of a base such as pyridine.

    Synthesis of the Fluoropyrimidinyl Piperazine Intermediate: This step involves the reaction of 5-fluoropyrimidine with piperazine under reflux conditions.

    Coupling Reaction: The final step involves coupling the fluorophenyl propanoyl intermediate with the fluoropyrimidinyl piperazine intermediate using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-Fluorophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-[3-(2-Fluorophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: The compound is used in biological studies to understand its interaction with various biological targets.

    Material Science: It is explored for its potential use in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[3-(2-Fluorophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares the target compound with structurally analogous piperazin-2-one derivatives, focusing on substituent effects, physicochemical properties, and reported applications.

Structural Analogues and Substituent Variations

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
4-[3-(2-Fluorophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one 5-fluoropyrimidin-2-yl (N1), 3-(2-fluorophenyl)propanoyl (C4) C₁₈H₁₆F₂N₄O₂ 358.35 Dual fluorine atoms enhance lipophilicity; propanoyl chain increases conformational flexibility.
4-[2-(4-Fluorophenyl)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one (CAS 2309729-72-2) 5-fluoropyrimidin-2-yl (N1), 2-(4-fluorophenyl)acetyl (C4) C₁₆H₁₄F₂N₄O₂ 332.30 Shorter acetyl chain reduces steric bulk; para-fluorine on phenyl may alter binding affinity .
1-(5-Fluoropyrimidin-2-yl)-4-(furan-3-carbonyl)piperazin-2-one (CAS 2319854-16-3) 5-fluoropyrimidin-2-yl (N1), furan-3-carbonyl (C4) C₁₃H₁₁FN₄O₃ 290.25 Furan ring introduces polarizability; reduced molecular weight may improve solubility .
1-(5-Fluoropyrimidin-2-yl)-4-(furan-2-carbonyl)piperazin-2-one (CAS 2309307-29-5) 5-fluoropyrimidin-2-yl (N1), furan-2-carbonyl (C4) C₁₃H₁₁FN₄O₃ 290.25 Furan-2-carbonyl vs. furan-3-carbonyl alters electronic distribution; isomer differences impact target selectivity .

Physicochemical and Pharmacokinetic Insights

  • Metabolic Stability : Fluorine at the pyrimidine 5-position (common across all analogues) reduces oxidative metabolism, as evidenced by microsomal stability assays in related compounds .
  • Conformational Flexibility: The propanoyl chain in the target compound allows greater rotational freedom compared to rigid acetyl or furan-carbonyl substituents, which may influence receptor binding kinetics .

Crystallographic and Structural Studies

  • Ring Puckering: The piperazin-2-one core adopts a chair-like conformation, as observed in crystallographic studies of related compounds (e.g., compound 21 in ). Substituents at C4 influence puckering amplitude, with bulkier groups (e.g., propanoyl) increasing ring distortion .
  • Intermolecular Interactions : Fluorine atoms participate in C–F···H–N hydrogen bonds in crystal lattices, stabilizing supramolecular assemblies. This is critical for co-crystallization with target proteins in fragment-based drug discovery .

Biological Activity

The compound 4-[3-(2-Fluorophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H18F2N4OC_{17}H_{18}F_{2}N_{4}O, with a molecular weight of approximately 336.35 g/mol. The structure features a piperazine ring, which is common in many bioactive compounds, and fluorinated phenyl and pyrimidine moieties that may enhance its pharmacological properties.

Research indicates that the biological activity of this compound may be linked to its ability to interact with various biological targets. Some proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other pyrimidine derivatives that exhibit broad-spectrum activity against viral infections and cancer cells.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways crucial for growth and survival.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
AntiviralExhibits activity against various viruses by inhibiting viral replication.
AnticancerInduces apoptosis in cancer cell lines through modulation of survival pathways.
NeuroprotectiveShows potential in protecting neuronal cells from oxidative stress.

Case Studies and Research Findings

  • Antiviral Activity : In a study evaluating pyrimidine derivatives, compounds similar to this compound demonstrated significant antiviral properties through the inhibition of viral RNA synthesis (Garavaglia et al., 2018) .
  • Anticancer Properties : A recent investigation into piperazine derivatives revealed that this compound could induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. The study reported an IC50 value indicating effective cytotoxicity at nanomolar concentrations (Konstantinidou et al., 2020) .
  • Neuroprotective Effects : Another study highlighted the neuroprotective effects of similar compounds in models of neurodegeneration, where they reduced oxidative stress markers significantly (source not specified).

Discussion

The diverse biological activities demonstrated by this compound suggest its potential as a multi-target therapeutic agent. Its structural characteristics may contribute to enhanced binding affinity and selectivity for biological targets compared to non-fluorinated analogs.

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